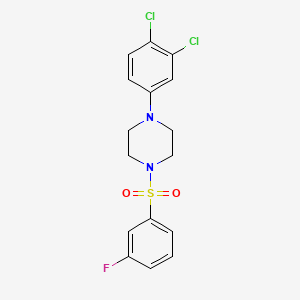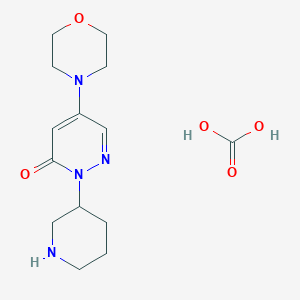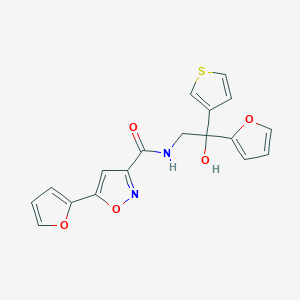
1-(3,4-Dichlorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine, commonly known as DFU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFU is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research involving compounds with similar structural features to 1-(3,4-Dichlorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine has indicated promising antimicrobial properties. For instance, a study on sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showed that these compounds possess significant antimicrobial activity against both bacterial and fungal strains. The study highlights the potential of sulfonylpiperazine derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).
Fuel-Cell Applications
Sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers, incorporating fluorenyl groups alongside bis(4-fluorophenyl)sulfone, have been synthesized for use in fuel cells. These materials exhibit high proton conductivity and mechanical properties, suggesting that sulfonylpiperazine derivatives could contribute to the development of high-performance materials for energy conversion and storage applications (Bae, Miyatake, & Watanabe, 2009).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O2S/c17-15-5-4-13(11-16(15)18)20-6-8-21(9-7-20)24(22,23)14-3-1-2-12(19)10-14/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTHOPWWLOVVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2853324.png)


![diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2853328.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2853330.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853335.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2853336.png)

![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2853341.png)


